molecular formula C13H12O2S B14605161 2-Thiopheneacetic acid, phenylmethyl ester CAS No. 58416-23-2

2-Thiopheneacetic acid, phenylmethyl ester

Cat. No.: B14605161
CAS No.: 58416-23-2
M. Wt: 232.30 g/mol
InChI Key: INAOLJFAUXIMFC-UHFFFAOYSA-N
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Description

2-Thiopheneacetic acid, phenylmethyl ester is an organic compound with the molecular formula C13H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiopheneacetic acid, phenylmethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 2-thiopheneacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Thiopheneacetic acid, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiopheneacetic acid, phenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiopheneacetic acid, phenylmethyl ester involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiopheneacetic acid, phenylmethyl ester is unique due to the combination of the thiophene ring and the phenylmethyl ester group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

58416-23-2

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

benzyl 2-thiophen-2-ylacetate

InChI

InChI=1S/C13H12O2S/c14-13(9-12-7-4-8-16-12)15-10-11-5-2-1-3-6-11/h1-8H,9-10H2

InChI Key

INAOLJFAUXIMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=CS2

Origin of Product

United States

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